4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a chlorinated cyclohexadienone core with a hydrazinylidene and oxazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the oxazole ring. One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The hydrazinylidene group can be introduced through the reaction of hydrazine derivatives with appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the hydrazinylidene group or the oxazole ring.
Substitution: The chlorine atom on the cyclohexadienone core can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one exerts its effects is not fully understood. it is likely to interact with specific molecular targets and pathways within cells. The hydrazinylidene group may play a role in its bioactivity, potentially through interactions with enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and hydrazinylidene-substituted cyclohexadienones. Examples include:
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets 4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
84819-80-7 |
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Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
4-chloro-2-[(5-methyl-1,2-oxazol-3-yl)diazenyl]phenol |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-4-10(14-16-6)13-12-8-5-7(11)2-3-9(8)15/h2-5,15H,1H3 |
InChI Key |
GBWRQZBSUHLWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N=NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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